Boc-Ser(tBu)-OH
CAS No.: 13734-38-8
Cat. No.: VC21546466
Molecular Formula: C12H23NO5
Molecular Weight: 261.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13734-38-8 |
|---|---|
| Molecular Formula | C12H23NO5 |
| Molecular Weight | 261.31 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
| Standard InChI Key | BPYLRGKEIUPMRJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Boc-Ser(tBu)-OH is identified through various systematic and common names in chemical databases and literature. The primary identification parameters are presented in Table 1.
| Parameter | Information |
|---|---|
| IUPAC Name | (2S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
| Common Name | Boc-O-tert-butyl-L-serine |
| CAS Registry Number | 13734-38-8 |
| Molecular Formula | C₁₂H₂₃NO₅ |
| Molecular Weight | 261.2 g/mol |
| SMILES Notation | CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C |
Table 1: Chemical identification parameters of Boc-Ser(tBu)-OH
The compound's identity is established through several synonyms found in chemical databases, including "Boc-Ser(tBu)-OH," "boc-o-tert-butyl-l-serine," and "(2s)-3-tert-butoxy-2-[(tert-butoxycarbonyl)amino]propanoic acid" . These alternative names reflect the compound's chemical structure and its derivation from the amino acid serine.
Structural Characteristics
The molecular structure of Boc-Ser(tBu)-OH comprises several key functional groups that define its chemical behavior. The compound features:
-
A central alpha-amino acid backbone derived from L-serine
-
A tert-butyloxycarbonyl (Boc) protecting group attached to the amino group
-
A tert-butyl (tBu) protecting group attached to the serine hydroxyl group
-
A free carboxylic acid group available for peptide bond formation
The presence of these protecting groups creates a molecule with carefully controlled reactivity, making it particularly valuable for peptide synthesis applications. The structure maintains the stereochemistry of the original L-serine, with an S-configuration at the alpha carbon position .
Physical and Chemical Properties
Physical State and Appearance
Boc-Ser(tBu)-OH typically exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by the presence of the bulky protecting groups, which affect crystallinity, solubility, and handling characteristics .
Solubility Characteristics
The compound demonstrates solubility behavior typical of protected amino acids, with moderate solubility in polar organic solvents and limited solubility in water. For laboratory applications, specific solubility calculations are often employed to prepare stock solutions of precise concentrations, as shown in Table 2.
| Concentration | Volume Required for Stock Solution Preparation |
|---|---|
| Compound Amount | 1 mg |
| 1 mM Solution | 3.8285 mL |
| 5 mM Solution | 0.7657 mL |
| 10 mM Solution | 0.3828 mL |
Table 2: Stock solution preparation guidelines for Boc-Ser(tBu)-OH
This solubility information is crucial for laboratory applications, particularly when preparing solutions for peptide synthesis reactions. The compound's solubility in organic solvents makes it compatible with common peptide synthesis methodologies.
Synthesis and Preparation Methods
Laboratory-Scale Preparation
For laboratory-scale preparations, the compound can be synthesized from L-serine through controlled protection reactions. The process requires careful control of reaction conditions to ensure stereochemical integrity and high yields. The resulting product requires purification through crystallization or chromatographic methods to achieve the purity necessary for peptide synthesis applications.
Applications in Peptide Chemistry
Role in Peptide Synthesis
Boc-Ser(tBu)-OH serves a critical function in solid-phase peptide synthesis (SPPS) and other peptide preparation methodologies. Its dual protection strategy enables controlled incorporation of serine residues into peptide chains. The Boc group provides temporary protection of the amino functionality, while the tert-butyl group prevents unwanted reactions at the hydroxyl group during synthesis.
In solid-phase peptide synthesis, the compound is typically coupled to a growing peptide chain on a solid support using appropriate coupling reagents. After coupling, the Boc group can be selectively removed using acidic conditions, allowing for the addition of the next amino acid in the sequence. The tert-butyl group remains intact during this process, protecting the hydroxyl group until the final deprotection steps.
Deprotection Mechanisms
The orthogonal protection strategy employed in Boc-Ser(tBu)-OH allows for selective deprotection of the Boc group while maintaining protection of the hydroxyl function. The Boc group is typically removed using trifluoroacetic acid (TFA) or other acidic conditions, while the tert-butyl group requires stronger acidic conditions for removal. This differential stability enables step-wise peptide synthesis with controlled reactivity at each step.
Structural Comparisons and Relationships
Related Protected Amino Acids
Boc-Ser(tBu)-OH belongs to a family of protected amino acids used in peptide synthesis. While the sources provide limited information on direct structural comparisons, the compound shares structural similarities with other protected serine derivatives and protected amino acids containing Boc and tert-butyl protecting groups.
The protection strategy employed in Boc-Ser(tBu)-OH—using Boc for the amino group and tert-butyl for the hydroxyl group—represents a standard approach in peptide chemistry that balances reactivity control with deprotection convenience.
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